Fmoc-Asp(OtBu)-OSu
Overview
Description
Fmoc-Asp(OtBu)-OSu is an amino acid-containing building block. It has been used in the synthesis of peptaibols, as well as adenosine derivatives that inhibit the human ADP-ribosylhydrolase macrodomain-containing protein 1 (MacroD1).
Mechanism of Action
Target of Action
The primary target of Fmoc-Asp(OtBu)-OSu is the amino acid residues in a peptide chain during solid-phase peptide synthesis . The compound acts as a protecting group for the aspartic acid residue, preventing unwanted side reactions during the synthesis process .
Mode of Action
This compound functions by protecting the aspartic acid residue during peptide synthesis . The 9-Fluorenylmethoxycarbonyl (Fmoc) group in the compound protects the N-alpha-amino group of the amino acid, while the tert-butyl (tBu) group protects the carboxyl group . These protections allow for selective reactions during the synthesis process, ensuring the correct formation of the peptide chain .
Biochemical Pathways
This compound is involved in the solid-phase peptide synthesis (SPPS) pathway . In this pathway, the compound is used to add aspartic acid residues to a growing peptide chain. The Fmoc group is removed under basic conditions, allowing the next amino acid to be added. The tBu group is removed under acidic conditions after the peptide synthesis is complete .
Pharmacokinetics
It’s important to note that the compound is stable under specific conditions required for peptide synthesis .
Result of Action
The use of this compound in peptide synthesis results in the successful incorporation of aspartic acid residues into the peptide chain . This allows for the synthesis of complex peptides with specific sequences, which can be used in various research and therapeutic applications .
Action Environment
The action of this compound is influenced by the chemical environment during peptide synthesis . The compound is stable under the basic conditions used to remove the Fmoc group, and the tBu group is stable until removed under acidic conditions . Therefore, careful control of the reaction conditions is crucial for the successful use of this compound in peptide synthesis .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate plays a significant role. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels at very high concentrations . The compound is also used in the synthesis of challenging hydrophobic peptides .
Molecular Mechanism
The molecular mechanism of action of 4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate involves its interactions with various biomolecules. It is known to inhibit calcium currents mediated by Cav 1.2 (L-type) channels
Properties
IUPAC Name |
4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O8/c1-27(2,3)36-24(32)14-21(25(33)37-29-22(30)12-13-23(29)31)28-26(34)35-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,34)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCFRTKCROFJLW-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447059 | |
Record name | Fmoc-Asp(OtBu)-OSu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78553-23-8 | |
Record name | Fmoc-Asp(OtBu)-OSu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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